Home > Products > Screening Compounds P106207 > 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine -

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Catalog Number: EVT-4623976
CAS Number:
Molecular Formula: C21H27FN6O
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib is a potent pan-Src kinase inhibitor. It exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays. Dasatinib has demonstrated oral efficacy in inhibiting the proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in a murine model of inflammation. It has also shown efficacy in a chronic model of adjuvant arthritis in rats. Currently, Dasatinib is undergoing clinical trials for the treatment of chronic myelogenous leukemia [].

N-(2-chlorine-6-methylphenyldiazomethane)-2-[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolcarboxamide

Compound Description: This compound is a crystal anhydrous δ-modification of Dasatinib. It is characterized by a specific set of interplanar distances and corresponding intensities. This modification exhibits inhibitory activity against tyrosine kinase and is utilized in pharmaceutical compositions for treating immunological and oncological diseases [].

2-Aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones

Compound Description: This series of compounds was synthesized and evaluated for antitumor activity [].

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

Compound Description: SCH 66712 is a potent mechanism-based inhibitor of CYP2D6, a cytochrome P450 enzyme. It exhibits time- and NADPH-dependent inhibition of CYP2D6 activity in both human liver microsomes and recombinant systems. Notably, SCH 66712 also inhibits other CYP isoforms, including CYP3A4, CYP2C9, and CYP2C19, albeit at higher concentrations []. Further research indicated that a metabolite of SCH 66712, formed through oxidation by CYP2D6, could lead to the formation of a reactive methylene quinone species, potentially contributing to its mechanism-based inhibition []. This compound also acts as a mechanism-based inactivator of CYP3A4, another important cytochrome P450 enzyme involved in drug metabolism [].

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist, exhibiting high affinity for the human 5-HT6R. It displays good selectivity over other targets, including receptors, enzymes, and ion channels. It is orally bioavailable, brain-penetrant, and demonstrates robust preclinical efficacy in models of cognitive disorders. The combination of SUVN-502 with donepezil and memantine produces synergistic effects on acetylcholine levels in the ventral hippocampus. These properties make it a promising clinical candidate for treating cognitive disorders, specifically Alzheimer's disease [].

2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)

Compound Description: Olanzapine is an atypical antipsychotic drug. Studies in mice have shown that chronic administration of Olanzapine can lead to weight gain, hyperphagia, and metabolic dysregulation []. This compound exists in various polymorphic forms, including a methanol solvate. The methanol solvate forms centrosymmetric dimers through intermolecular C—H⋯π interactions []. Additionally, a stable crystalline form I of Olanzapine has been identified and characterized by specific X-ray powder diffraction peaks and infrared absorbance bands [, , ].

(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Ofloxacin)

Compound Description: Ofloxacin is a quinolone antimicrobial agent. The S-(-) enantiomer of Ofloxacin exhibits significantly higher activity against various bacteria compared to its R-(+) counterpart. This difference in activity is evident in both in vitro tests and assays using purified DNA gyrase from different bacterial species [].

7‐[4‐methyl‐1‐piperazinyl]‐2(3H)‐benzoxazolone, monohydrochloride (SLV308)

Compound Description: SLV308 is a compound that acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5‐HT1A receptors. This compound demonstrates potent but partial agonism at cloned human dopamine D2 receptors. Its partial agonism is evident in its ability to induce [35S]GTPγS binding and antagonize dopamine-induced [35S]GTPγS binding at human recombinant dopamine D3 receptors. Additionally, SLV308 shows full agonistic activity at cloned human 5‐HT1A receptors, although with low potency. It attenuates forskolin-stimulated cAMP accumulation in rat striatal slices, consistent with its dopamine D2 and D3 receptor agonism. Furthermore, it antagonizes the inhibitory effect of quinpirole on K+‐stimulated [3H]‐dopamine release from rat striatal slices [].

Properties

Product Name

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

IUPAC Name

(4-fluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone

Molecular Formula

C21H27FN6O

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C21H27FN6O/c1-16-23-19(26-9-7-25(2)8-10-26)15-20(24-16)27-11-13-28(14-12-27)21(29)17-3-5-18(22)6-4-17/h3-6,15H,7-14H2,1-2H3

InChI Key

FIAKNDANILRCHN-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCN(CC4)C

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.